![molecular formula C18H23N3O3 B14415167 N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea CAS No. 83019-67-4](/img/structure/B14415167.png)
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea is a complex organic compound with a unique structure that includes both phenyl and urea groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea typically involves the reaction of 2-hydroxy-3-phenoxypropylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mecanismo De Acción
The mechanism by which N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N-methylcyclopropanamine
- N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-2-nitrobenzenesulfonamide
Uniqueness
N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N’-phenylurea stands out due to its unique combination of phenyl and urea groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
83019-67-4 |
|---|---|
Fórmula molecular |
C18H23N3O3 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethyl]-3-phenylurea |
InChI |
InChI=1S/C18H23N3O3/c22-16(14-24-17-9-5-2-6-10-17)13-19-11-12-20-18(23)21-15-7-3-1-4-8-15/h1-10,16,19,22H,11-14H2,(H2,20,21,23) |
Clave InChI |
BZIIAMBHONFBSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


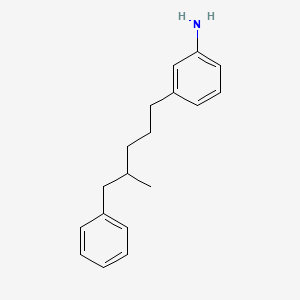
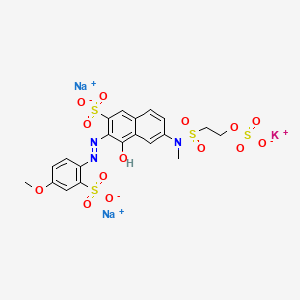
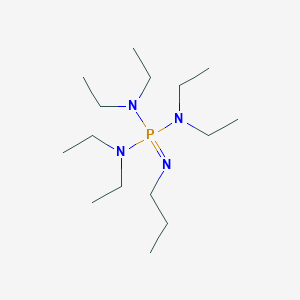
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
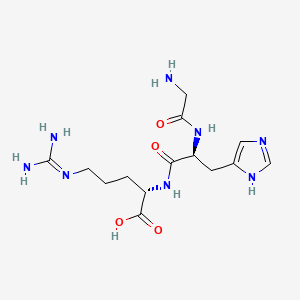
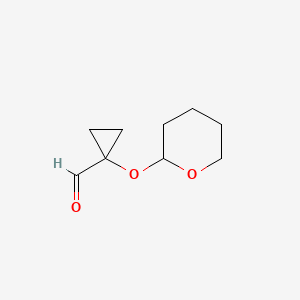
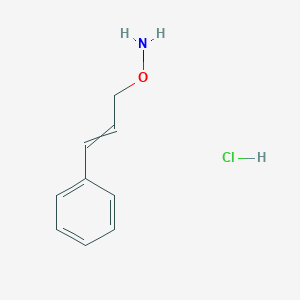

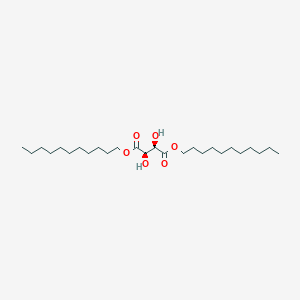
![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
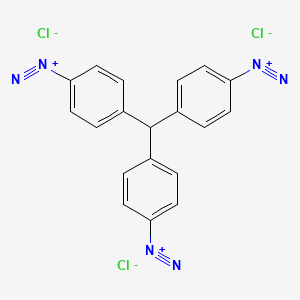
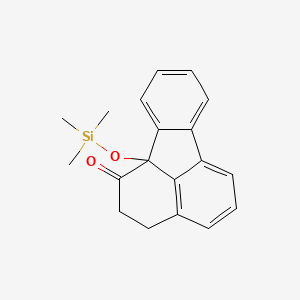
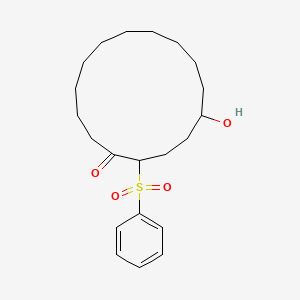
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
